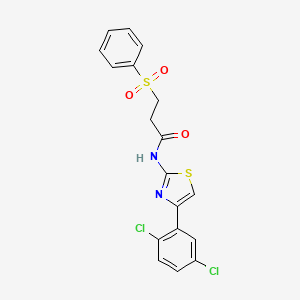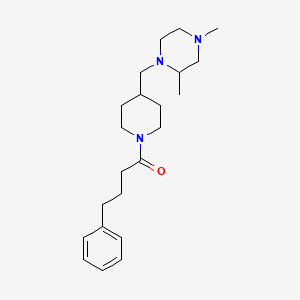
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Clinical Studies on Allergic Rhinitis
Research involving compounds with structural similarities, like terfenadine, has been conducted to evaluate their efficacy in treating seasonal allergic rhinitis. Multicentre investigations have shown very good efficacy in symptom relief without depressant effects, highlighting the potential of such compounds in allergic condition management (Dugué et al., 1982).
Metabolism and Biotransformation Studies
Studies on terfenadine, a compound with some structural resemblance, have detailed its metabolism and biotransformation in humans. These studies found that nearly all absorbed material undergoes significant biotransformation, with fecal excretion accounting for a significant portion of elimination. Such research underscores the importance of understanding the metabolic pathways of chemical compounds for their effective and safe use (Garteiz et al., 1982).
Safety and Tolerance in Clinical Trials
The safety and tolerance of compounds like terfenadine have been extensively studied, showing an overall lack of sedative effects and good tolerability. These findings suggest the potential for developing medications with minimal side effects for treating conditions like allergies without impacting cognitive functions (Barlow Jl et al., 1982).
Novel Synthetic Opioids Analysis
Research into synthetic opioids, including analysis of novel compounds, highlights the ongoing efforts to understand and manage the impacts of these substances. The identification and characterization of these compounds in postmortem casework provide crucial insights into their effects, distribution, and potential risks, informing forensic and medical practices (Mohr et al., 2016).
Repellent Efficacy Against Insect Vectors
The evaluation of compounds like DEET and a piperidine repellent against mosquito and black fly species demonstrates the significance of chemical compounds in public health, particularly in vector control. Such studies are crucial for developing effective strategies to prevent vector-borne diseases (Debboun et al., 2000).
Properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c1-19-17-23(2)15-16-25(19)18-21-11-13-24(14-12-21)22(26)10-6-9-20-7-4-3-5-8-20/h3-5,7-8,19,21H,6,9-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBREQDCFVIATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
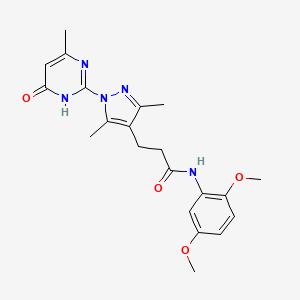
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2865583.png)
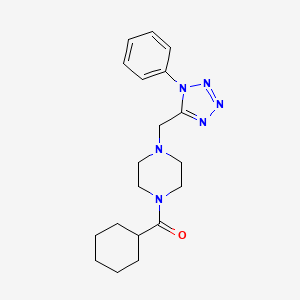

![Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2865587.png)
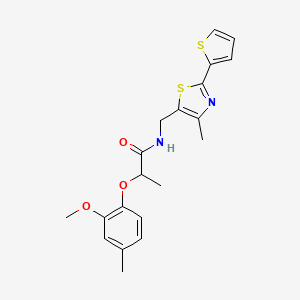

![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)
![N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2865594.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2865595.png)


